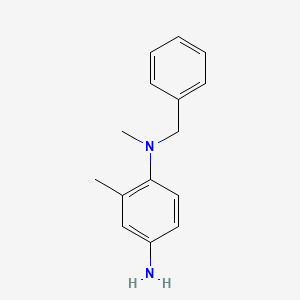

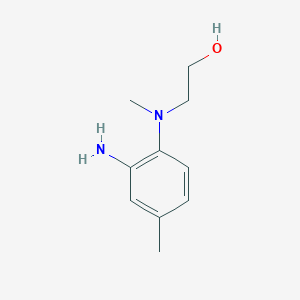

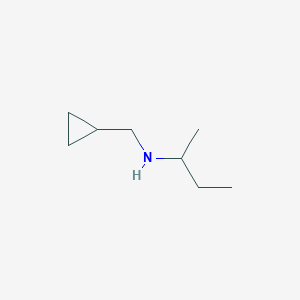

N-(2-hydroxypropyl)-4-nitrobenzamide

Übersicht

Beschreibung

HPMA is a hydrophilic polymer that’s often used in the creation of polymeric drug delivery systems . It’s known for its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Synthesis Analysis

HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis process often involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis

The molecular structure of HPMA allows it to be functionalized via its side-chain hydroxyl group to incorporate drugs, imaging agents, targeting ligands, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HPMA polymers often involve RAFT polymerisation .Physical And Chemical Properties Analysis

The physical properties of HPMA polymers can vary depending on the conditions of their synthesis .Wissenschaftliche Forschungsanwendungen

Molecular Dynamics and Spectroscopy

- Vibrational Spectrum Analysis: The study of medium strong intra- and intermolecular hydrogen bonding in compounds related to N-(2-hydroxypropyl)-4-nitrobenzamide, such as 2-hydroxy-5-nitrobenzamide, used Car-Parrinello molecular dynamics simulation. This research helps in understanding the nature of hydrogen bonds in the crystal phase of these compounds, focusing on O-H and N-H stretching modes sensitive to hydrogen bonding strength (Brela et al., 2012).

Crystallography and X-ray Diffractometry

- Crystal Structure Analysis: Studies have determined the crystal structure of compounds similar to N-(2-hydroxypropyl)-4-nitrobenzamide, such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, providing insights into the molecular arrangement and properties of these types of compounds (Zong & Wang, 2009).

Nanotechnology and Material Science

- Nanoparticle Synthesis and Characterization: Research on the nickel(II) complex of a similar compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, has led to the synthesis and characterization of nanoparticles and nanocrystals. This work contributes to the development of new materials with potential applications in various fields (Saeed et al., 2013).

Antibacterial and Antifungal Applications

- Antibacterial Activity: Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have shown significant antibacterial efficacy, indicating potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Quality Control and Standardization in Pharmaceuticals

- Quality Control Techniques: Development of identification and quantification methods for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide is crucial for ensuring the quality and efficacy of pharmaceutical products (Sych et al., 2018).

Computational Chemistry and Drug Design

- Molecular Docking and Spectroscopic Analysis: Computational studies like molecular docking and vibrational spectroscopic analysis of compounds such as N-(4-Bromophenyl)-4-nitrobenzamide provide insights into their potential as antibacterial drugs and their application in electro-optical technologies (Dwivedi & Kumar, 2019).

Eigenschaften

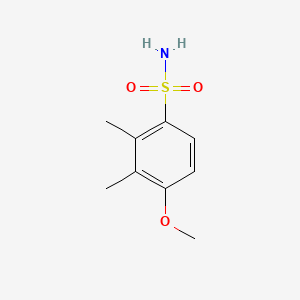

IUPAC Name |

N-(2-hydroxypropyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKCJZWSXXVJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-4-nitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)